molecular formula C18H21NO2 B5803292 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide

Cat. No. B5803292
M. Wt: 283.4 g/mol
InChI Key: LVFOJQZMISNMCZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of acetanilide derivatives and is a potent inducer of tumors in laboratory animals.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide exerts its carcinogenic effects by inducing DNA damage and mutations in the target cells. 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide is metabolized in the liver to form reactive intermediates, which can react with DNA and form covalent adducts. These adducts can cause DNA strand breaks, base substitutions, and other types of mutations. The mutated cells can then proliferate and form tumors.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide can induce tumors in a wide range of tissues, including skin, mammary gland, lung, liver, and forestomach. The carcinogenic effects of 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide are dose-dependent and can be modulated by various factors, such as age, sex, and genetic background. 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide can also affect the immune system, the endocrine system, and the metabolism of xenobiotics.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide is a well-established chemical carcinogen that has been extensively used in laboratory animal studies. 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide can induce tumors with high efficiency and reproducibility, and the tumors can be easily monitored and analyzed. However, 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide has some limitations, such as the lack of specificity for certain tissues, the potential for toxicity and side effects, and the difficulty in extrapolating the results to human carcinogenesis.

Future Directions

There are several future directions for 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide research. One direction is to investigate the molecular mechanisms of 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide-induced carcinogenesis, such as the role of DNA repair, cell cycle regulation, and apoptosis. Another direction is to study the interactions between 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide and other environmental factors, such as radiation, pollution, and diet. A third direction is to develop new animal models and experimental systems to improve the relevance and translatability of 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide research to human cancer. Finally, there is a need for more studies on the prevention and treatment of 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide-induced tumors, using various pharmacological, nutritional, and lifestyle interventions.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide can be synthesized by the reaction of 3,4-dimethylphenol with N-(4-methylbenzyl)acetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide is usually high, and the purity can be checked by HPLC or NMR analysis.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide has been extensively used in scientific research as a chemical carcinogen to induce tumors in laboratory animals. 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide is commonly used to study the mechanisms of carcinogenesis, tumor initiation, and promotion. It is also used to investigate the effects of various chemicals, drugs, and natural compounds on tumor development and progression.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-7-16(8-5-13)11-19-18(20)12-21-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFOJQZMISNMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide

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